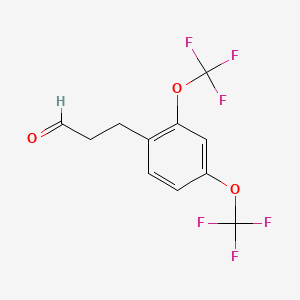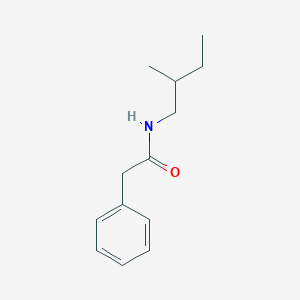![molecular formula C15H29N3O3 B14792860 tert-butyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B14792860.png)
tert-butyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-methylcarbamate: is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-methylcarbamate typically involves multiple stepsThe final step involves the formation of the carbamate functional group through a reaction with tert-butyl isocyanate under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions .
Biology: In biological research, this compound is investigated for its potential interactions with biological molecules. It may serve as a model compound for studying enzyme-substrate interactions and other biochemical processes .
Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety .
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various applications, including as an intermediate in chemical synthesis .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-methylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .
Comparación Con Compuestos Similares
- tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-methylcarbamate
- tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate
- tert-butyl N-[[1-(2-aminopropanoyl)piperidin-5-yl]methyl]-N-methylcarbamate
Uniqueness: What sets tert-butyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-methylcarbamate apart from similar compounds is its specific structural configuration, which may confer unique reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C15H29N3O3 |
|---|---|
Peso molecular |
299.41 g/mol |
Nombre IUPAC |
tert-butyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H29N3O3/c1-11(16)13(19)18-9-7-6-8-12(18)10-17(5)14(20)21-15(2,3)4/h11-12H,6-10,16H2,1-5H3 |
Clave InChI |
BLOADHCXNPSCBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCCCC1CN(C)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate](/img/structure/B14792781.png)
![2-amino-N-cyclopropyl-N-[(4-methylsulfanylphenyl)methyl]propanamide](/img/structure/B14792796.png)









![3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B14792855.png)

